6-Oxononanoic acid

Vue d'ensemble

Description

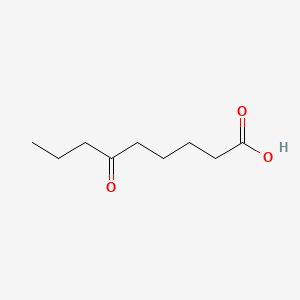

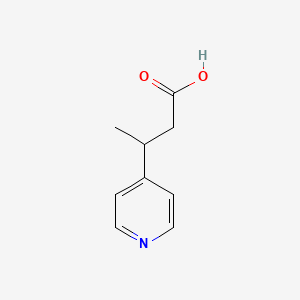

6-Oxononanoic acid is an oxo carboxylic acid . It has the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . The IUPAC name for this compound is also 6-oxononanoic acid .

Synthesis Analysis

The synthesis of 6-Oxononanoic acid involves oxidation reactions . One method involves the reaction with oxygen and copper dichloride in acetic acid at 80°C for 6 hours .

Molecular Structure Analysis

The InChI code for 6-Oxononanoic acid is 1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) . The Canonical SMILES structure is CCCC(=O)CCCCC(=O)O .

Physical And Chemical Properties Analysis

6-Oxononanoic acid has a density of 1.0±0.1 g/cm³ . Its boiling point is 323.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 62.2±6.0 kJ/mol . The flash point is 163.8±19.7 °C . The index of refraction is 1.450 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .

Applications De Recherche Scientifique

Aromatic Potential in Winemaking

6-Oxononanoic acid, identified as 4-oxononanoic acid in studies, has been linked to the aromatic potential of Bordeaux grape cultivars. It is a chemical marker of dried/cooked fruits nuances in must and wine. Its biotransformation into γ-nonalactone by yeast during alcoholic fermentation has been demonstrated, indicating its role in influencing the aroma profile of wines. This discovery highlights the compound's significance in the winemaking process, particularly in contributing to the unique flavors of specific grape varieties (de Ferron et al., 2020).

Metabolic Effects in Liver Function

Research on 9-oxononanoic acid, a closely related compound, indicates its impact on hepatic lipid metabolism. In a study involving rats, the administration of 9-oxononanoic acid led to a significant reduction in the de novo synthesis of fatty acids in the liver. This finding suggests potential applications of similar compounds in studying and possibly managing metabolic processes related to liver function and lipid metabolism (Minamoto et al., 1988).

Mécanisme D'action

Biochemical Pathways

6-Oxononanoic acid belongs to the class of organic compounds known as medium-chain keto acids and derivatives . These are keto acids with a 6 to 12 carbon atoms long side chain . .

Pharmacokinetics

6-Oxononanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Oxononanoic acid. Given that 6-Oxononanoic acid is a very hydrophobic molecule , its solubility, stability, and efficacy could be influenced by factors such as pH, temperature, and the presence of other compounds.

Propriétés

IUPAC Name |

6-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPWIWDPJRIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961686 | |

| Record name | 6-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4144-58-5 | |

| Record name | 6-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-oxononanoic acid in the context of the provided research papers?

A1: The research papers primarily focus on the metabolic pathways employed by specific Pseudomonas species to degrade aromatic hydrocarbons like isopropylbenzene and isobutylbenzene. 6-Oxononanoic acid, specifically its hydroxylated form, (+)-2-hydroxy-8-methyl-6-oxononanoic acid, is identified as a key ring fission product in the degradation of isobutylbenzene by these bacteria. [, , ] This suggests the existence of a previously unknown reductive step in the metabolic pathway where the aromatic ring is cleaved and further modified.

Q2: How does the structure of the parent hydrocarbons, isopropylbenzene and isobutylbenzene, relate to the formation of 6-oxononanoic acid derivatives?

A2: The studies demonstrate that the position of the alkyl substituent on the benzene ring influences the structure of the resulting 6-oxononanoic acid derivative. For instance, isobutylbenzene degradation leads to (+)-2-hydroxy-8-methyl-6-oxononanoic acid, where the methyl group on the alkyl chain corresponds to the substituent's position on the original benzene ring. [] This structure-product relationship provides insights into the regioselectivity of the bacterial enzymes involved in the degradation pathway.

Q3: Beyond identifying 6-oxononanoic acid derivatives, what broader metabolic insights do the research papers offer?

A3: The research highlights a previously undescribed metabolic divergence in the bacterial degradation of isopropylbenzene and isobutylbenzene. [] While both hydrocarbons undergo initial oxidation of the aromatic ring, the subsequent steps leading to ring fission and the formation of 6-oxononanoic acid derivatives reveal a branching in the metabolic pathway. This discovery emphasizes the complexity and diversity of bacterial metabolic strategies for utilizing aromatic hydrocarbons as carbon sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)